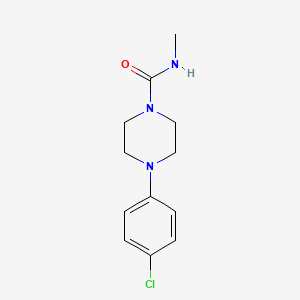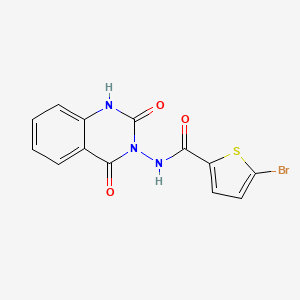![molecular formula C21H22F3N3OS B4630602 7-(1-adamantyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 938001-72-0](/img/structure/B4630602.png)
7-(1-adamantyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves various chemical reactions, including C-N coupling and cyclization processes. A related synthesis involves the coupling of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones with adamantane derivatives, leading to the formation of mesomeric betaines (MBs) through N-alkylation and rearrangement processes. These MBs can further react to form anionic carbenes, indicating the versatility of pyrido[2,3-d]pyrimidine derivatives in synthetic chemistry (Sheina et al., 2023).
Molecular Structure Analysis
The molecular structures of pyrido[2,3-d]pyrimidine derivatives and related compounds have been elucidated using various techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal detailed insights into the electronic structure and the spatial arrangement of atoms within the molecules, contributing to a deeper understanding of their chemical behavior and reactivity (Sheina et al., 2023).
Chemical Reactions and Properties
The chemical reactions of pyrido[2,3-d]pyrimidine derivatives are diverse, with capabilities for further functionalization through reactions with lithium bis(trimethylsilyl)amide (LiHMDS) to form anionic carbenes, which can be trapped by reactions with phenyl isothiocyanate and sulfur. These reactions underscore the reactive flexibility and potential of these compounds for further chemical modifications (Sheina et al., 2023).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The chemical compound has been utilized in synthesizing diverse heterocyclic compounds such as 3-(1-Adamantyl)isoxazole and 4-(1-adamantyl)-2-mercaptopyrimidine, showcasing its versatility in chemical reactions and potential for creating novel pharmaceuticals or materials with specific properties (Makarova et al., 2003).
Inhibitors of Folate Metabolism
Research has explored the compound's role in inhibiting folate metabolism, with some derivatives acting as competitive inhibitors of dihydrofolate reductases, which are crucial in the Sarcoma 180 and Escherichia coli enzymes. This property makes it a potential candidate for cancer treatment, demonstrating its ability to interfere with the folate metabolism of cancer cells (Ho et al., 1972).
Antimicrobial and Anti-inflammatory Agents
Novel derivatives of the compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Some showed marked effects against Staphylococcus aureus and Bacillus subtilis, indicating potential for developing new antimicrobial agents. Additionally, certain derivatives exhibited excellent anti-inflammatory activities, further highlighting the compound's utility in creating treatments for various conditions (Eisa et al., 1990).
Low Dielectric Constant Materials
The adamantane-based derivatives have been used to synthesize polyimides with low dielectric constants, which are valuable in electronic applications. These materials, featuring adamantane groups, offer low moisture absorptions and good solubility, making them suitable for high-performance electronic components (Chern & Shiue, 1997).
Propiedades
IUPAC Name |
7-(1-adamantyl)-1-cyclopropyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3OS/c22-21(23,24)14-6-15(20-7-10-3-11(8-20)5-12(4-10)9-20)25-17-16(14)18(28)26-19(29)27(17)13-1-2-13/h6,10-13H,1-5,7-9H2,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEULUAVSHLIBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C(=CC(=N3)C45CC6CC(C4)CC(C6)C5)C(F)(F)F)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301105898 | |
| Record name | 1-Cyclopropyl-2,3-dihydro-2-thioxo-7-tricyclo[3.3.1.13,7]dec-1-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301105898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-Adamantyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-D]pyrimidin-4(1H)-one | |
CAS RN |
938001-72-0 | |
| Record name | 1-Cyclopropyl-2,3-dihydro-2-thioxo-7-tricyclo[3.3.1.13,7]dec-1-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938001-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-2,3-dihydro-2-thioxo-7-tricyclo[3.3.1.13,7]dec-1-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301105898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminocarbonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B4630521.png)


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4630553.png)
![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)
![methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4630579.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4630583.png)
![5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4630594.png)
![3-[3-(2-nitrophenoxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4630596.png)
![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)
![1-(2-fluorobenzoyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4630622.png)